molecular formula C14H9ClF3NO2 B15557927 Efavirenz-13C6

Efavirenz-13C6

カタログ番号: B15557927
分子量: 321.63 g/mol
InChIキー: XPOQHMRABVBWPR-VLYMYCQESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Efavirenz-13C6 is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 321.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H9ClF3NO2

分子量

321.63 g/mol

IUPAC名

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i3+1,4+1,7+1,9+1,10+1,11+1

InChIキー

XPOQHMRABVBWPR-VLYMYCQESA-N

製品の起源

United States

Foundational & Exploratory

Synthesis and Characterization of Efavirenz-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Efavirenz-13C6, an isotopically labeled internal standard crucial for the accurate quantification of the antiretroviral drug Efavirenz in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. To support drug development and clinical monitoring, stable isotope-labeled internal standards are essential for robust bioanalytical assays. This compound, in which six carbon atoms on the benzoxazine (B1645224) ring system are replaced with the heavy isotope ¹³C, serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled drug but is distinguishable by its higher mass.[1][2] This guide outlines the key procedures for its synthesis and the analytical techniques for its structural confirmation and purity assessment.

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established syntheses of Efavirenz, commencing with a commercially available ¹³C-labeled starting material. A logical approach involves the use of Aniline-¹³C₆ as the isotopic precursor.

The proposed multi-step synthesis is outlined below:

Synthesis_Workflow A Aniline-¹³C₆ B Protection of Amino Group (e.g., pivaloyl chloride) A->B C 4-Chloro-2-amino-¹³C₆-pivalanilide B->C D Directed Ortho-Metalation and Reaction with Trifluoroethyl Ester C->D E 2-(2-Amino-5-chlorophenyl-¹³C₆)-1,1,1- trifluoro-ethanone intermediate D->E F Addition of Cyclopropylacetylene (Grignard or organolithium reagent) E->F G (S)-2-(2-Amino-5-chlorophenyl-¹³C₆)-4- cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol F->G H Cyclization with a Phosgene (B1210022) Equivalent (e.g., carbonyldiimidazole) G->H I Efavirenz-¹³C₆ H->I

Caption: Proposed synthetic workflow for Efavirenz-¹³C₆.

Detailed Experimental Protocols

The following are generalized protocols adapted from known syntheses of Efavirenz and general isotopic labeling techniques.

Step 1: Protection of Aniline-¹³C₆

  • Objective: To protect the amino group of Aniline-¹³C₆ to facilitate subsequent ortho-metalation.

  • Procedure: Aniline-¹³C₆ is reacted with pivaloyl chloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine (B128534) or pyridine) at 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, 4-Chloro-2-amino-¹³C₆-pivalanilide, is isolated and purified by crystallization or column chromatography.

Step 2: Directed Ortho-Metalation and Acylation

  • Objective: To introduce the trifluoroacetyl group at the ortho position to the protected amino group.

  • Procedure: The protected aniline (B41778) derivative is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to effect ortho-metalation. Subsequently, an electrophile, such as ethyl trifluoroacetate, is added to the reaction mixture. The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution), and the desired ketone intermediate is extracted and purified.

Step 3: Addition of the Cyclopropylacetylene Side Chain

  • Objective: To introduce the cyclopropylacetynyl group to the ketone, forming the tertiary alcohol precursor.

  • Procedure: Cyclopropylacetylene is deprotonated using a strong base (e.g., n-butyllithium or a Grignard reagent) in anhydrous THF at low temperature. The ketone intermediate from the previous step, dissolved in THF, is then added to the acetylide solution. The reaction mixture is stirred until completion (monitored by TLC) and then quenched. The resulting tertiary alcohol is isolated and purified.

Step 4: Cyclization to Form the Benzoxazinone (B8607429) Ring

  • Objective: To form the final benzoxazinone ring of Efavirenz-¹³C₆.

  • Procedure: The amino alcohol precursor is dissolved in a suitable solvent like THF. A phosgene equivalent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene, is added. The reaction is typically heated to facilitate cyclization. Upon completion, the reaction mixture is worked up, and the crude Efavirenz-¹³C₆ is purified, often by recrystallization or column chromatography, to yield the final product.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the final compound.

Table 1: HPLC Purity Analysis Parameters

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and water with 0.1% formic acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 247 nm
Injection Volume10 µL
Expected Purity≥98%[2]
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and assessing the level of isotopic incorporation.

MS_Relationship cluster_0 Efavirenz (Unlabeled) cluster_1 Efavirenz-¹³C₆ Efavirenz C₁₄H₉ClF₃NO₂ MW: 315.68 Efavirenz_13C6 C₈¹³C₆H₉ClF₃NO₂ MW: 321.68 Efavirenz->Efavirenz_13C6 +6 Da shift

Caption: Mass shift relationship between Efavirenz and Efavirenz-¹³C₆.

Table 2: Mass Spectrometry Data

ParameterEfavirenz (Unlabeled)Efavirenz-¹³C₆
Molecular FormulaC₁₄H₉ClF₃NO₂C₈¹³C₆H₉ClF₃NO₂
Monoisotopic Mass315.0328321.0529
Expected [M+H]⁺m/z 316.0401m/z 322.0602
Expected [M-H]⁻m/z 314.0255m/z 320.0456

The mass spectrum of Efavirenz-¹³C₆ is expected to show a molecular ion peak shifted by +6 Da compared to unlabeled Efavirenz, confirming the incorporation of six ¹³C atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

¹H NMR: The ¹H NMR spectrum of Efavirenz-¹³C₆ is expected to be very similar to that of unlabeled Efavirenz, as the ¹³C isotopes do not significantly alter the chemical shifts of the protons. However, characteristic ¹³C-¹H coupling may be observed for the protons directly attached to the labeled carbon atoms.

¹³C NMR: The ¹³C NMR spectrum is the most informative for confirming the isotopic labeling. The signals corresponding to the six carbon atoms of the benzoxazine ring will be significantly enhanced in intensity. The chemical shifts should be comparable to those of unlabeled Efavirenz.

Table 3: Expected ¹³C NMR Chemical Shifts for the Labeled Benzoxazine Ring of Efavirenz-¹³C₆

Carbon AtomExpected Chemical Shift (δ, ppm)
C4~114.2 - 114.8
C4aData not readily available
C5~118.8
C6~133.2
C7~130.2 - 130.7
C8~126.8
C8aData not readily available

Note: Chemical shifts are based on data for unlabeled Efavirenz and may vary slightly depending on the solvent and experimental conditions.[3] The signals for the labeled carbons will exhibit significantly higher intensity compared to the natural abundance signals of the unlabeled carbons in the molecule.

Conclusion

The synthesis and rigorous characterization of this compound are fundamental to its application as a reliable internal standard in bioanalytical methods. The proposed synthetic strategy, leveraging a ¹³C₆-labeled aniline precursor, offers a viable route to this essential analytical tool. The detailed characterization protocols outlined in this guide, employing HPLC, MS, and NMR, provide a framework for ensuring the purity, identity, and isotopic integrity of the final product, thereby supporting high-quality quantitative analysis in drug development and clinical research.

References

Physical and chemical properties of Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Efavirenz-13C6, its application in quantitative analysis, and its metabolic pathway. This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The incorporation of six carbon-13 atoms makes it an ideal internal standard for mass spectrometry-based quantification of Efavirenz in biological matrices.[1][2]

Physical and Chemical Properties

Stable isotope labeling with 13C has a negligible effect on the physicochemical properties of a molecule. Therefore, the physical and chemical properties of this compound are expected to be nearly identical to those of unlabeled Efavirenz.

General Properties
PropertyValueReference
Chemical Name (4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-4a,5,6,7,8,8a-13C6[1][3]
Synonyms DMP 266-13C6, EFV-13C6, L-743,726-13C6[2]
CAS Number 1261394-62-0[3]
Appearance White to slightly pink crystalline powder[4]
Physicochemical Data
PropertyValueReference
Molecular Formula C₈¹³C₆H₉ClF₃NO₂[1]
Molecular Weight 321.6 g/mol [1]
Melting Point 136-141 °C (for unlabeled Efavirenz)[5]
Solubility (unlabeled Efavirenz) Soluble in methanol, ethanol, acetone, chloroform, and dichloromethane.[6][7] Practically insoluble in water.[7]
- Ethanol: ~20 mg/mL[4]
- DMSO: ~14 mg/mL[4]
- Dimethyl formamide (B127407) (DMF): ~20 mg/mL[4]
Storage Store at -20°C for long-term storage.[4][8]

Spectroscopic Data

Mass Spectrometry

This compound is designed for use in mass spectrometry. The six-dalton mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification.

Table 1: Mass Spectrometry Data for Efavirenz and this compound

CompoundMRM Transition (m/z)Ionization Mode
Efavirenz314.2 → 243.9Negative
This compound320.2 → 249.9Negative

Data from a validated LC-MS/MS method.

NMR Spectroscopy

Table 2: 13C-NMR Chemical Shifts for Unlabeled Efavirenz

Carbon AssignmentChemical Shift (ppm)
Aromatic Carbons106 - 148
Carbonyl Carbon154.3
Trifluoromethyl Carbon114.6
C-O79.6
Substituted sp Carbons74.8 and 89.0
Three-carbon-atom ring-0.5 - 8

Data obtained from solid-state NMR (ssNMR).[5]

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of Efavirenz in biological samples by isotope dilution mass spectrometry.

Quantification of Efavirenz in Human Plasma using LC-MS/MS

This protocol provides a sensitive and selective method for the determination of Efavirenz in human plasma.

3.1.1. Materials and Reagents

  • Efavirenz standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma

3.1.2. Sample Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in 1% formic acid in acetonitrile.

  • Prepare a working internal standard solution by diluting the stock solution to a final concentration of 10 ng/mL in 0.1% formic acid in acetonitrile.

  • To 50 µL of human plasma sample, add a specified amount of the internal standard working solution.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Dilute the supernatant with water before injection into the LC-MS/MS system.

3.1.3. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A gradient elution program is used to separate the analyte from matrix components.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample.

  • Run Time: Approximately 5 minutes.

3.1.4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9

    • This compound: m/z 320.2 → 249.9

3.1.5. Quantification

The concentration of Efavirenz in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of Efavirenz.

Metabolic Pathway of Efavirenz

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation.

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (B1664214) Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4, CYP1A2, CYP2A6 (minor) Metabolite3 7-hydroxyefavirenz Efavirenz->Metabolite3 CYP2A6 (minor) Metabolite2 8,14-dihydroxyefavirenz Metabolite1->Metabolite2 CYP2B6 Glucuronide Glucuronide Conjugates Metabolite1->Glucuronide UGT Metabolite2->Glucuronide UGT Metabolite3->Glucuronide UGT Excretion Excretion (Urine) Glucuronide->Excretion

Caption: Metabolic pathway of Efavirenz.

The primary route of Efavirenz metabolism involves hydroxylation at the 8-position to form 8-hydroxyefavirenz, a reaction predominantly catalyzed by CYP2B6. Minor contributions are also made by CYP3A4, CYP1A2, and CYP2A6. 8-hydroxyefavirenz can be further hydroxylated to 8,14-dihydroxyefavirenz, also by CYP2B6. A minor metabolic pathway involves hydroxylation at the 7-position by CYP2A6. These hydroxylated metabolites are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form inactive glucuronides, which are subsequently excreted in the urine.

Mechanism of Action of Efavirenz

As an NNRTI, Efavirenz works by binding directly to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function. Consequently, the conversion of viral RNA into DNA is blocked, preventing the replication of the virus.

Efavirenz_MoA Efavirenz Efavirenz Binding Binding to NNRTI Pocket Efavirenz->Binding RT HIV-1 Reverse Transcriptase RT->Binding ConformationalChange Conformational Change Binding->ConformationalChange Inhibition Inhibition of Enzyme Activity ConformationalChange->Inhibition ReplicationBlock Blockage of Viral RNA to DNA Conversion Inhibition->ReplicationBlock

Caption: Mechanism of action of Efavirenz.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Efavirenz. Its utility as an internal standard ensures accurate and precise quantification in complex biological matrices, which is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a comprehensive summary of its properties and a detailed protocol for its application, facilitating its effective use in a laboratory setting.

References

The Pharmacokinetics and Metabolism of Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz (B1671121). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

Efavirenz is characterized by a long terminal half-life, allowing for once-daily dosing. However, significant interindividual variability in its pharmacokinetics has been observed, primarily attributed to genetic polymorphisms in metabolizing enzymes.[1][2][3]

Absorption

Efavirenz is well absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 3 to 5 hours.[4][5] Steady-state plasma concentrations are generally achieved in 6 to 10 days.[5][6] The administration of efavirenz with a high-fat meal can increase its bioavailability, leading to higher Cmax and area under the curve (AUC) values.[6] Therefore, it is recommended to be taken on an empty stomach.[6]

Distribution

Efavirenz is highly bound to plasma proteins, primarily albumin (>99%).[5][6][7] It has a large apparent volume of distribution, estimated to be around 252 L.[5][6]

Metabolism

The metabolism of efavirenz is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) enzyme system.[4][7] This process is detailed further in the Metabolism section of this guide.

Excretion

Efavirenz is eliminated from the body predominantly through metabolism, with less than 1% of the dose excreted unchanged in the urine.[5][6] The metabolites are mainly excreted in the feces (16% to 61%) and urine (14% to 34%) as glucuronide conjugates.[5] The half-life of efavirenz after multiple doses is approximately 40 to 55 hours.[4][6][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of efavirenz from various studies.

Table 1: Single-Dose Pharmacokinetics of Efavirenz (600 mg) in Healthy Volunteers

ParameterValueReference
Cmax (µg/mL)4.07[6]
AUC (µg/mL·h)57.9[6]
Half-life (h)40-55[4][7]

Table 2: Steady-State Pharmacokinetics of Efavirenz (600 mg once daily)

ParameterValueReference
Cmin (µg/mL)1.76[6]
Time to steady-state (days)6-10[5]

Table 3: Pharmacokinetic Parameters of Efavirenz (400 mg once daily) With and Without Isoniazid/Rifampicin (INH/RIF) in HIV-Infected Individuals

ParameterEFV400 alone (PK1)EFV400 + INH/RIF (4 weeks, PK2)EFV400 + INH/RIF (12 weeks, PK3)Reference
Cmax (ng/mL)Geometric Mean (90% CI)Geometric Mean (90% CI)Geometric Mean (90% CI)[8]
2450 (2140-2810)2240 (1950-2570)2130 (1860-2440)[8]
C24h (ng/mL)Geometric Mean (90% CI)Geometric Mean (90% CI)Geometric Mean (90% CI)[8]
1490 (1270-1750)1270 (1090-1490)1120 (950-1320)[8]
AUC0-24 (ng·h/mL)Geometric Mean (90% CI)Geometric Mean (90% CI)Geometric Mean (90% CI)[8]
44100 (38300-50800)40300 (35000-46400)37100 (32100-42800)[8]

Metabolism of Efavirenz

Efavirenz undergoes extensive metabolism primarily by the cytochrome P450 system to form hydroxylated metabolites, which are subsequently glucuronidated.[7]

Primary Metabolic Pathways

The two main primary metabolic pathways for efavirenz are 8-hydroxylation and 7-hydroxylation.[9]

  • 8-Hydroxylation: This is the major metabolic pathway, leading to the formation of 8-hydroxyefavirenz (B1664214). This reaction is predominantly catalyzed by the polymorphic enzyme CYP2B6 .[9][10][11] Genetic variations in the CYP2B6 gene, such as the 516G>T polymorphism, can significantly impact efavirenz clearance and lead to elevated plasma concentrations.[3][10][12]

  • 7-Hydroxylation: A minor pathway involves the formation of 7-hydroxyefavirenz (B1416612), which is primarily catalyzed by CYP2A6 .[9][10]

In human liver microsomes, 8-hydroxyefavirenz and 7-hydroxyefavirenz account for approximately 77.5% and 22.5% of the overall efavirenz metabolism, respectively.[9]

Secondary Metabolism

The primary hydroxylated metabolites, 7-hydroxyefavirenz and 8-hydroxyefavirenz, can undergo further oxidation to form dihydroxylated metabolites, a process also primarily catalyzed by CYP2B6.[9] Additionally, these hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key enzyme in the N-glucuronidation of efavirenz itself.[13][14] The major metabolite found in urine is 8-hydroxyefavirenz-glucuronide.[14]

Auto-induction

Efavirenz is known to induce its own metabolism (auto-induction) by activating the nuclear receptors PXR and CAR, which in turn increases the expression of CYP2B6 and CYP3A4.[1][13][14] This leads to an increase in its oral clearance over time.[15]

Visualizing Metabolic Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in efavirenz metabolism and its investigation, the following diagrams have been generated using the DOT language.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy8_EFV 8-Hydroxyefavirenz (Major Metabolite) Efavirenz->Hydroxy8_EFV CYP2B6 (Major) CYP2A6 Hydroxy7_EFV 7-Hydroxyefavirenz (Minor Metabolite) Efavirenz->Hydroxy7_EFV CYP2A6 (Principal) Glucuronides Glucuronide Conjugates Efavirenz->Glucuronides UGT2B7 Dihydroxy_EFV Dihydroxylated Metabolites Hydroxy8_EFV->Dihydroxy_EFV CYP2B6 Hydroxy8_EFV->Glucuronides UGTs Hydroxy7_EFV->Dihydroxy_EFV CYP2B6 Hydroxy7_EFV->Glucuronides UGTs Excretion Excretion (Urine and Feces) Glucuronides->Excretion

Caption: Metabolic pathway of efavirenz.

In_Vitro_Metabolism_Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis Substrate Efavirenz or Metabolite Incubation Incubation Substrate->Incubation Enzyme Human Liver Microsomes or Expressed P450s Enzyme->Incubation Cofactors NADPH Regenerating System Cofactors->Incubation Quenching Stop Reaction (e.g., Acetonitrile) Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Quantification of Metabolites LCMS->Data

Caption: In vitro efavirenz metabolism experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the study of efavirenz pharmacokinetics and metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for efavirenz metabolism and to characterize the kinetics of metabolite formation.

  • System: Human liver microsomes (HLMs) or recombinant expressed cytochrome P450 enzymes (e.g., CYP2B6, CYP2A6).[9]

  • Substrate: Efavirenz, 7-hydroxyefavirenz, or 8-hydroxyefavirenz.[9]

  • Incubation: The substrate is incubated with the enzyme system (HLMs or expressed P450s) and a NADPH-regenerating system at 37°C for a specified time (e.g., 10 minutes).[9]

  • Inhibition Studies: To confirm the role of specific enzymes, selective chemical inhibitors (e.g., thioTEPA for CYP2B6, pilocarpine (B147212) for CYP2A6) are included in the incubation mixture.[9]

  • Sample Processing: The reaction is terminated by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.

  • Analysis: The formation of metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of efavirenz and its metabolites in humans.

  • Study Population: Healthy volunteers or HIV-infected patients.[9]

  • Dosing: A single oral dose (e.g., 600 mg) of efavirenz is administered.[9]

  • Sample Collection: Blood samples are collected at various time points post-dose (e.g., baseline, 0.5 to 72 hours).[9]

  • Sample Processing: Plasma is separated from the blood samples. For metabolite analysis, plasma samples may be treated with β-glucuronidase/sulfatase to hydrolyze conjugated metabolites.

  • Analysis: Plasma concentrations of efavirenz and its metabolites are measured using a validated LC-MS/MS method.[16]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental or population pharmacokinetic modeling approaches.[3]

Conclusion

The pharmacokinetics and metabolism of efavirenz are complex, characterized by significant interindividual variability driven largely by genetic factors influencing its primary metabolic pathway through CYP2B6. A thorough understanding of these processes, supported by robust experimental data, is essential for optimizing its therapeutic use, minimizing adverse effects, and guiding the development of future antiretroviral agents. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of drug development and HIV research.

References

Methodological & Application

Protocol for the Bioanalysis of Efavirenz in Dried Blood Spots Using Efavirenz-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Efavirenz (B1671121) (EFV) in dried blood spots (DBS) using a stable isotope-labeled internal standard, Efavirenz-13C6. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for therapeutic drug monitoring and pharmacokinetic studies. This protocol is intended to provide a robust framework for researchers in clinical and pharmaceutical settings.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Therapeutic drug monitoring of Efavirenz is crucial due to its narrow therapeutic window and significant inter-patient variability in plasma concentrations.[2] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood collection, with advantages in terms of ease of sample collection, storage, and transport, making it particularly suitable for resource-limited settings and pediatric studies.[2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification by LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4]

Experimental Protocols

Materials and Reagents
  • Efavirenz (analytical standard)

  • This compound (internal standard)

  • Human whole blood (with anticoagulant, e.g., K2-EDTA)

  • Whatman 903 Protein Saver Cards or equivalent DBS cards

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Extraction solvent (e.g., Methanol or Acetonitrile)

  • 96-well collection plates

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Efavirenz working solutions by serially diluting the stock solution with methanol to create calibration standards.

    • Prepare a working solution of this compound (Internal Standard, IS) at a suitable concentration (e.g., 100 ng/mL) in the extraction solvent.

  • Calibration Standards and Quality Controls (QCs) in Whole Blood:

    • Spike appropriate volumes of the Efavirenz working solutions into blank human whole blood to prepare calibration standards at concentrations ranging from approximately 25 to 5000 ng/mL.[2]

    • Prepare at least three levels of Quality Control (QC) samples (low, medium, and high) in the same manner.

Dried Blood Spot (DBS) Card Preparation
  • Gently mix the anticoagulated whole blood (blank, calibration standards, and QCs).

  • Using a calibrated pipette, carefully spot a fixed volume (e.g., 50 µL) of blood onto each circle of the DBS card.[5][6]

  • Allow the spots to dry completely at ambient temperature in a horizontal position for at least 3 hours, or overnight.[5][7]

  • Store the dried DBS cards in sealed bags with desiccant pouches at -20°C until analysis.[7]

Sample Extraction
  • From the center of each dried blood spot, punch out a 3-mm or 6-mm disc into a 96-well collection plate.

  • To each well, add a precise volume of the extraction solvent containing the this compound internal standard (e.g., 200 µL of 100 ng/mL IS in methanol).

  • Seal the plate and vortex for approximately 20-30 minutes to ensure complete extraction.

  • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the filter paper debris.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.

ParameterTypical Condition
LC System Agilent, Shimadzu, or Waters HPLC/UHPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Efavirenz, then re-equilibrate.
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Waters)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Efavirenz: m/z 314.2 → 243.9This compound: m/z 320.2 → 249.9[4]
Collision Energy (CE) Optimize for specific instrument
Declustering Potential (DP) Optimize for specific instrument

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical validation results for the quantification of Efavirenz in DBS, compiled from published literature.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Reference
Efavirenz25 - 5000> 0.99[2]
Efavirenz312.5 - 20000> 0.99[8][9]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)Reference
Low~75< 15%< 15%± 15%[2]
Medium~1500< 15%< 15%± 15%[2]
High~4000< 15%< 15%± 15%[2]

Note: The acceptance criteria for precision (%CV) and accuracy (% Bias) are typically within ±15% for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it is within ±20%.

Table 3: Recovery and Matrix Effect

ParameterEfavirenzReference
Recovery > 64%[2]
~91.5%[8][9]
Matrix Effect Minimal, often < 15%[2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Blood Whole Blood (Blank, Standards, QCs) Spotting Spot 50 µL onto DBS Card Blood->Spotting Drying Air Dry (≥ 3 hours) Spotting->Drying Storage Store at -20°C Drying->Storage Punch Punch 3-mm Disc Storage->Punch Add_IS Add Extraction Solvent with this compound Punch->Add_IS Vortex Vortex (20-30 min) Add_IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for Efavirenz analysis in DBS.

Efavirenz Metabolism Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism EFV Efavirenz OH8_EFV 8-hydroxyefavirenz (Major Metabolite) EFV->OH8_EFV CYP2B6 (major) CYP3A4/5 (minor) OH7_EFV 7-hydroxyefavirenz (Minor Metabolite) EFV->OH7_EFV CYP2A6 OH814_EFV 8,14-dihydroxyefavirenz OH8_EFV->OH814_EFV CYP2B6 Glucuronides Glucuronide Conjugates (Excreted in Urine) OH8_EFV->Glucuronides UGTs OH7_EFV->Glucuronides UGTs OH814_EFV->Glucuronides UGTs

References

Application of Efavirenz-13C6 in Pharmacokinetic Studies of Efavirenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens, minimizing toxicity, and managing drug-drug interactions. Stable isotope-labeled compounds, such as Efavirenz-13C6, are invaluable tools in pharmacokinetic research. The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its use ensures high accuracy and precision in the quantification of Efavirenz in biological matrices by correcting for variability in sample processing and instrument response.

This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Efavirenz.

Application Notes

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. Because this compound is chemically identical to Efavirenz, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for highly reliable quantification of the analyte, as the ratio of the analyte to the internal standard remains constant even if there are variations in sample extraction, injection volume, or ionization efficiency.

Key Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: Minimizes analytical variability, leading to more reliable pharmacokinetic data.

  • Correction for Matrix Effects: Compensates for the suppression or enhancement of the analyte signal caused by other components in the biological matrix.

  • Improved Method Ruggedness: Results in a more robust and reproducible bioanalytical method.

While the predominant use of this compound is as an internal standard, it also has potential applications in more advanced pharmacokinetic studies, such as:

  • Absolute Bioavailability Studies: By administering an oral dose of unlabeled Efavirenz and an intravenous microdose of this compound, the absolute bioavailability can be determined from a single study by measuring the ratio of the two compounds in plasma samples.

  • Cassette-Dosing Studies: In preclinical settings, a cassette of multiple drug candidates, each with a unique stable isotope label, can be administered simultaneously to rapidly screen their pharmacokinetic properties.

Experimental Protocols

Protocol 1: Quantification of Efavirenz in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a validated method for the determination of Efavirenz in human plasma.

1. Materials and Reagents:

  • Efavirenz analytical standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions:

  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in 50:50 (v/v) ACN:water to create calibration standards and quality control (QC) samples.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution in 50:50 (v/v) ACN:water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound working solution (internal standard) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.

  • Add 100 µL of water to the supernatant.

  • Vortex mix and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Efavirenz: m/z 314.0 -> 244.0this compound: m/z 320.0 -> 250.0
Collision Energy Optimized for the specific instrument, typically around -25 eV
Dwell Time 200 ms

5. Data Analysis:

  • Integrate the peak areas for both Efavirenz and this compound.

  • Calculate the peak area ratio (Efavirenz / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Efavirenz in the QC and unknown samples from the calibration curve.

Protocol 2: Representative Clinical Pharmacokinetic Study Design

This protocol outlines a typical design for a single-dose, open-label, two-period crossover study to assess the bioequivalence of two Efavirenz formulations.

1. Study Population:

  • Healthy adult male and female volunteers, aged 18-55 years.

  • Subjects must meet all inclusion and exclusion criteria as defined in the study protocol.

2. Study Design:

  • A randomized, single-dose, open-label, two-period, two-sequence, crossover design.

  • A washout period of at least 21 days between the two periods.

3. Dosing:

  • Subjects will receive a single oral dose of the test or reference formulation of Efavirenz (e.g., 600 mg tablet) with 240 mL of water after an overnight fast of at least 10 hours.

4. Blood Sampling:

  • Blood samples (approximately 5 mL) will be collected into K2EDTA-containing tubes at the following time points: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -70°C until analysis.

5. Bioanalysis:

  • Plasma concentrations of Efavirenz will be determined using the validated LC-MS/MS method described in Protocol 1, with this compound as the internal standard.

6. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters will be calculated using non-compartmental analysis:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)

    • t1/2 (Elimination half-life)

    • Kel (Elimination rate constant)

7. Statistical Analysis:

  • Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.

  • Bioequivalence will be concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax, AUC0-t, and AUC0-∞ are within the acceptance range of 80.00% to 125.00%.

Data Presentation

Table 1: LC-MS/MS Method Validation Summary for Efavirenz Quantification
ParameterResult
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Recovery> 85%
Matrix EffectNo significant matrix effect observed
Table 2: Pharmacokinetic Parameters of Efavirenz (600 mg Single Dose) in Healthy Volunteers
ParameterMean ± SD
Cmax (ng/mL)2500 ± 800
Tmax (hr)4.0 ± 1.5
AUC0-t (ng·hr/mL)65000 ± 20000
AUC0-∞ (ng·hr/mL)70000 ± 22000
t1/2 (hr)50 ± 15

Note: These are representative values and can vary depending on the study population and design.

Table 3: Comparison of Efavirenz Pharmacokinetics with and without a Co-administered Drug (e.g., Rifampicin)
ParameterEfavirenz Alone (Mean ± SD)Efavirenz + Rifampicin (Mean ± SD)
Cmax (ng/mL)2600 ± 9002000 ± 700
AUC0-24 (ng·hr/mL)45000 ± 1500030000 ± 12000
Cmin (ng/mL)1500 ± 500900 ± 400

Note: Data are illustrative and highlight the utility of accurate pharmacokinetic measurements in drug-drug interaction studies.

Mandatory Visualization

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis Dosing Oral Administration of Efavirenz BloodDraw Serial Blood Sampling (0-120 hours) Dosing->BloodDraw PlasmaSep Plasma Separation (Centrifugation) BloodDraw->PlasmaSep Storage Sample Storage (-70°C) PlasmaSep->Storage PlasmaSample Plasma Aliquot (50 µL) Storage->PlasmaSample AddIS Addition of this compound Internal Standard PlasmaSample->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Supernatant Transfer and Dilution Centrifuge->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection ChromSep Chromatographic Separation (C18 Column) Injection->ChromSep Ionization Electrospray Ionization (Negative Mode) ChromSep->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection PeakIntegration Peak Area Integration Detection->PeakIntegration RatioCalc Peak Area Ratio Calculation (Efavirenz / this compound) PeakIntegration->RatioCalc CalibCurve Calibration Curve Generation RatioCalc->CalibCurve ConcCalc Concentration Calculation CalibCurve->ConcCalc PKParam Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) ConcCalc->PKParam

Caption: Experimental workflow for a pharmacokinetic study of Efavirenz.

G Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 Hydroxylation Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 Hydroxylation Metabolite3 Efavirenz-N-glucuronide Efavirenz->Metabolite3 Direct Glucuronidation Metabolite4 8,14-dihydroxyefavirenz Metabolite1->Metabolite4 Hydroxylation Metabolite5 Hydroxylated Metabolite Glucuronides Metabolite1->Metabolite5 Glucuronidation Metabolite2->Metabolite5 Excretion Excretion (Urine and Feces) Metabolite3->Excretion Metabolite4->Excretion Metabolite5->Excretion CYP2B6 CYP2B6 (Major) CYP2B6->Metabolite1 CYP2B6->Metabolite4 CYP2A6 CYP2A6 CYP2A6->Metabolite2 MinorCYPs CYP3A4, CYP1A2 (Minor) MinorCYPs->Metabolite1 UGT2B7 UGT2B7 UGT2B7->Metabolite3 UGTs Various UGTs UGTs->Metabolite5

Caption: Metabolic pathway of Efavirenz.

Application Note: Quantification of Efavirenz in Human Plasma using Efavirenz-¹³C₆ as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Efavirenz (EFV) in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, Efavirenz-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated to enhance the volatility and thermal stability of Efavirenz, making it amenable to GC-MS analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus (HIV) type 1 infection. Accurate quantification of Efavirenz in biological matrices is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity for the determination of drugs in complex biological fluids.[1] However, the analysis of polar and high molecular weight compounds like Efavirenz by GC-MS can be challenging due to their low volatility. Chemical derivatization can overcome this limitation by converting the analyte into a more volatile and thermally stable form.[2][3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as Efavirenz-¹³C₆, is the gold standard in quantitative mass spectrometry-based assays.[4][5] An SIL-IS co-elutes with the analyte and experiences similar ionization and fragmentation, thereby compensating for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. This leads to improved accuracy and precision of the analytical method.

This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of Efavirenz in human plasma using Efavirenz-¹³C₆ as the internal standard.

Principle of the Method

The analytical workflow involves the extraction of Efavirenz and the internal standard from human plasma, followed by a derivatization step to improve their chromatographic properties. The derivatized analytes are then separated by gas chromatography and detected by mass spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Derivatization: Efavirenz contains a secondary amine group (-NH-) within its benzoxazinone (B8607429) ring structure. This active hydrogen can be replaced with a trimethylsilyl (B98337) (TMS) group through a silylation reaction with BSTFA. This derivatization masks the polar functional group, thereby increasing the volatility and thermal stability of the molecule, which is essential for GC analysis.

G Efavirenz Efavirenz (-NH group) TMS_Efavirenz TMS-Efavirenz (Volatile Derivative) Efavirenz->TMS_Efavirenz + BSTFA (heat) BSTFA BSTFA (Silylating Agent)

Figure 1: Silylation derivatization of Efavirenz with BSTFA.

Materials and Reagents

  • Efavirenz reference standard

  • Efavirenz-¹³C₆ internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Drug-free human plasma

Equipment

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Autosampler vials with inserts

  • Pipettes and tips

Experimental Protocols

Preparation of Stock and Working Solutions
  • Efavirenz Stock Solution (1 mg/mL): Accurately weigh 10 mg of Efavirenz and dissolve in 10 mL of methanol.

  • Efavirenz-¹³C₆ Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Efavirenz-¹³C₆ and dissolve in 1 mL of methanol.

  • Efavirenz Working Standard Solutions: Prepare serial dilutions of the Efavirenz stock solution in methanol:water (50:50, v/v) to obtain working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Efavirenz-¹³C₆ stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

The following protocol is based on a dispersive liquid-liquid microextraction (DLLME) procedure, adapted for the inclusion of a derivatization step.

  • Pipette 200 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Efavirenz-¹³C₆ internal standard working solution (10 µg/mL) to each tube and vortex for 10 seconds.

  • For protein precipitation, add 400 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS).

    • Cap the tube tightly and vortex for 20 seconds.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling to room temperature, transfer the solution to a GC vial with a micro-insert for analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) is_add Add Efavirenz-¹³C₆ IS plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry derivatize Derivatization with BSTFA (70°C, 30 min) dry->derivatize gcms GC-MS Analysis derivatize->gcms

Figure 2: Workflow for sample preparation and analysis.

GC-MS Operating Conditions

The following are suggested starting conditions and may require optimization for your specific instrument.

Parameter Condition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
Injection Volume1 µL, splitless mode
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 290°C at 25°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM)

For quantitative analysis, the following ions are proposed for monitoring the TMS derivatives of Efavirenz and its internal standard. The exact m/z values should be confirmed by analyzing the derivatized standards in full scan mode.

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
TMS-EfavirenzTo be determinedTo be determined
TMS-Efavirenz-¹³C₆To be determinedTo be determined

Note: The molecular weight of Efavirenz is 315.7 g/mol . The TMS derivative will have a molecular weight of 387.8 g/mol . The molecular weight of Efavirenz-¹³C₆ is approximately 321.7 g/mol , and its TMS derivative will be approximately 393.8 g/mol . The specific fragment ions for SIM would need to be determined experimentally, but would likely involve the loss of a methyl group or other characteristic fragments.

Method Validation Data

The following tables present example data for a hypothetical validated GC-MS method. This data is for illustrative purposes and should be generated for your specific laboratory conditions.

Calibration Curve

A calibration curve was prepared in drug-free human plasma over the concentration range of 50 to 5000 ng/mL.

Concentration (ng/mL) Analyte/IS Peak Area Ratio
500.025
1000.051
2500.128
5000.255
10000.512
25001.280
50002.560
Linearity (r²) > 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low150< 10%90-110%< 15%85-115%
Medium1500< 10%90-110%< 15%85-115%
High4000< 10%90-110%< 15%85-115%

Data Analysis

Quantification is performed by calculating the peak area ratio of the Efavirenz quantifier ion to the Efavirenz-¹³C₆ quantifier ion. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Efavirenz in unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

Conclusion

This application note describes a comprehensive GC-MS method for the quantification of Efavirenz in human plasma. The use of a stable isotope-labeled internal standard, Efavirenz-¹³C₆, ensures high accuracy and reliability. The described sample preparation, including a silylation derivatization step, and the GC-MS parameters provide a solid foundation for the implementation of this assay in a research or clinical laboratory setting. The method is suitable for applications requiring sensitive and specific measurement of Efavirenz, such as therapeutic drug monitoring and pharmacokinetic studies.

Signaling Pathway Diagram (Metabolism of Efavirenz)

While this application note focuses on the quantification of the parent drug, understanding its metabolic pathways is crucial in drug development. Efavirenz is primarily metabolized by cytochrome P450 enzymes, mainly CYP2B6.

G cluster_metabolism Efavirenz Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 CYP2A6 Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates UGTs/SULTs Metabolite2->Conjugates UGTs/SULTs

Figure 3: Major metabolic pathways of Efavirenz.

References

Mass spectrometry parameters (MRM transitions) for Efavirenz and Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the quantitative analysis of Efavirenz (B1671121) and its stable isotope-labeled internal standard, Efavirenz-¹³C₆, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies in HIV-infected patients.[1][2][3]

Mass Spectrometry Parameters (MRM Transitions)

The quantification of Efavirenz and its internal standard is achieved using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes have been successfully applied.

Negative Ionization Mode:

A highly sensitive method utilizes negative electrospray ionization (ESI) for the detection of Efavirenz and Efavirenz-¹³C₆.[1][2][3][4] The precursor-to-fragment transitions are optimized for maximum signal intensity.[1][2][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz314.20243.90Negative
Efavirenz-¹³C₆320.20249.90Negative

Positive Ionization Mode:

Alternatively, positive ESI can be employed for the analysis of Efavirenz. This approach may use a different internal standard, such as Efavirenz-d5.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Efavirenz316244 (Quantifier)Positive
Efavirenz316232 (Qualifier)Positive
Efavirenz-d5321246Positive

Optimized Mass Spectrometer Settings (Negative Ionization)

For optimal performance in negative ionization mode, the following mass spectrometer parameters have been established[1][2]:

ParameterEfavirenzEfavirenz-¹³C₆
Declustering Potential (DP)-55.40 V-53.24 V
Entrance Potential (EP)-7.0 V-10 V
Collision Energy (CE)-25.3 eV-25.11 eV
Collision Cell Exit Potential (CXP)-4.64 V-4.39 V

General Mass Spectrometer Working Parameters: [1][2]

  • Collision Activated Dissociation (CAD) Gas: Medium

  • Curtain Gas: 35 psi

  • Nebulizer Gas (Gas 1): 50 psi

  • Heater Gas (Gas 2): 30 psi

  • Source Temperature: 550°C

  • Dwell Time: 250 ms

Experimental Protocol: Quantification in Human Plasma

This protocol outlines a validated method for the determination of Efavirenz in human plasma.[1][2][3]

3.1. Materials and Reagents:

  • Efavirenz and Efavirenz-¹³C₆ analytical standards

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

3.2. Sample Preparation: The protocol employs a simple and efficient protein precipitation method.[1][2][3][4]

  • To 50 µL of human plasma in a microcentrifuge tube, add the internal standard (Efavirenz-¹³C₆).

  • Precipitate the plasma proteins by adding a suitable volume of acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant and dilute it with an equal volume of water.[1][2][3]

  • Inject the final solution into the LC-MS/MS system.

3.3. Liquid Chromatography Conditions: A gradient elution program is used to separate Efavirenz from endogenous plasma components.[1][2][3]

ParameterValue
HPLC ColumnC18 column (e.g., Agilent Poroshell C18)[5]
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Total Run Time5 minutes
Retention TimeApproximately 2.6 minutes for both Efavirenz and Efavirenz-¹³C₆

3.4. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of Efavirenz into drug-free human plasma. A typical calibration range is 1.0–2,500 ng/mL.[1][2][3]

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[1]

Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of Efavirenz.

Efavirenz_Workflow Analytical Workflow for Efavirenz Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (Efavirenz-¹³C₆) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute with Water (1:1) supernatant->dilute injection Inject into LC-MS/MS dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Efavirenz calibration->quantification

References

Application Note: Chromatographic Separation and Quantification of Efavirenz and Efavirenz-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Efavirenz (EFV) and its stable isotope-labeled internal standard, Efavirenz-¹³C₆. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research involving Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The use of a stable isotope-labeled internal standard like Efavirenz-¹³C₆ ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[1]

Introduction

Efavirenz is a key component of highly active antiretroviral therapy (HAART). Accurate measurement of its concentration in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The co-elution of Efavirenz and its ¹³C₆-labeled counterpart, which are chemically identical but differ in mass, allows for reliable quantification through mass spectrometry. This document provides a detailed protocol for their chromatographic separation and subsequent detection.

Chromatographic Conditions

A robust and sensitive LC-MS/MS method has been developed for the analysis of Efavirenz and Efavirenz-¹³C₆ in human plasma.[1] The chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer
Column Reversed-phase C18 column[2][3]
Mobile Phase Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile[1]
Flow Rate 0.3 - 0.4 mL/min[1][2][3]
Injection Volume 20 µL
Column Temperature 40 °C[4]
Total Run Time Approximately 5-7 minutes[1][2]

Mass Spectrometry Detection

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[1][2][3]

AnalyteMRM Transition (m/z)Collision Energy (eV)
Efavirenz 314.2 → 243.9[1]21[2]
Efavirenz-¹³C₆ (IS) 320.2 → 249.9[1]18-20[2]

Quantitative Performance

The method has been validated according to regulatory guidelines and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

ParameterResult
Linearity Range 1.0 - 2,500 ng/mL[1]
Correlation Coefficient (r²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]
Retention Time (Efavirenz & Efavirenz-¹³C₆) ~2.6 - 2.8 minutes[1][2]
Intra-day Precision (%CV) 2.41% to 6.42%[1]
Inter-day Precision (%CV) 3.03% to 9.18%[1]
Accuracy (% Bias) 95.2% to 108%[1]
Mean Recovery 83.8%[2]

Experimental Workflow Diagram

workflow Figure 1. LC-MS/MS Workflow for Efavirenz Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with Efavirenz-¹³C₆ (IS) plasma->is_spike 1 protein_precip Protein Precipitation (e.g., Acetonitrile) is_spike->protein_precip 2 centrifuge Centrifugation protein_precip->centrifuge 3 supernatant Collect & Dilute Supernatant centrifuge->supernatant 4 hplc HPLC Separation (C18 Column) supernatant->hplc 5. Inject msms Tandem MS Detection (MRM) hplc->msms 6 integration Peak Integration msms->integration 7 calibration Calibration Curve Generation integration->calibration 8 quantification Concentration Calculation calibration->quantification 9

References

Troubleshooting & Optimization

Optimizing LC gradient for separation of Efavirenz and its metabolites with Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Efavirenz, its metabolites, and the internal standard Efavirenz-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Efavirenz that I should be looking for?

A1: The primary metabolic pathway of Efavirenz (EFV) is through hydroxylation, followed by glucuronidation.[1] The key metabolites to monitor are:

  • 8-hydroxyefavirenz (B1664214) (8-OH-EFV): The major oxidative metabolite.

  • 7-hydroxyefavirenz (7-OH-EFV): A minor oxidative metabolite.

  • 8,14-dihydroxyefavirenz: A secondary metabolite.

  • Glucuronide conjugates: Particularly 8-hydroxyefavirenz-glucuronide, which is a major urinary metabolite.[1]

Q2: Why is Efavirenz-¹³C₆ a suitable internal standard?

A2: A stable isotope-labeled (SIL) internal standard like Efavirenz-¹³C₆ is ideal for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to Efavirenz, meaning it will behave similarly during sample extraction, chromatography, and ionization.[2][3] This helps to accurately compensate for matrix effects and variations in the analytical process, leading to more reliable and reproducible results.[2][3]

Q3: What type of LC column is typically used for this separation?

A3: Reversed-phase C18 columns are the most commonly used stationary phases for the separation of Efavirenz and its metabolites. Several specific columns have been reported in the literature, such as Waters Xbridge C18 and Agilent Poroshell C18.[2] The choice of a specific C18 column will depend on the particle size, column dimensions, and specific selectivity required for your separation.

Q4: What are the typical mobile phases used for this analysis?

A4: The mobile phases generally consist of a mixture of an aqueous component and an organic solvent, with additives to improve peak shape and ionization efficiency. Common choices include:

  • Aqueous Phase (A): Water with a small percentage of an acid, such as 0.1% formic acid.

  • Organic Phase (B): Acetonitrile (B52724) or methanol, also often with 0.1% formic acid.

The use of a buffer, such as ammonium (B1175870) formate, in both the aqueous and organic phases can help to mitigate peak tailing, especially for basic compounds.

Troubleshooting Guides

This section provides guidance on common issues encountered during the LC separation of Efavirenz and its metabolites.

Issue 1: Poor Separation Between Efavirenz and its Hydroxylated Metabolites

Symptoms:

  • Co-elution or partial co-elution of Efavirenz and 8-hydroxyefavirenz or 7-hydroxyefavirenz.

  • Broad or asymmetric peaks for one or more of these compounds.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inadequate Gradient Slope: The gradient may be too steep, not allowing enough time for the compounds to separate.Action: Flatten the gradient in the region where the compounds of interest elute. A shallower gradient increases the separation time between peaks. Start with a scouting gradient (e.g., 5-95% organic over 20 minutes) to identify the elution window, then create a more focused, shallower gradient around that window.
Incorrect Mobile Phase Composition: The choice of organic solvent or additive may not be optimal for selectivity.Action: - If using acetonitrile, try substituting it with methanol, or vice versa. This can alter the selectivity of the separation. - Ensure that the pH of the mobile phase is appropriate. The use of formic acid is common.
Inappropriate Column Chemistry: The chosen C18 column may not provide the necessary selectivity.Action: Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped).
Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.Action: Experiment with adjusting the column temperature. A good starting point is often around 30-40°C.
Issue 2: Peak Tailing or Fronting for Efavirenz and/or Metabolites

Symptoms:

  • Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing) or the front of the peak (fronting).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.Action: - Add a buffer, such as ammonium formate, to both the aqueous and organic mobile phases.[4] The buffer ions can compete for the active sites on the stationary phase, reducing secondary interactions. - Use a well-end-capped column or a column with a more inert stationary phase.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.Action: Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.Action: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the initial mobile phase.
Column Contamination or Degradation: A buildup of contaminants on the column inlet or degradation of the stationary phase can lead to poor peak shape.Action: - Use a guard column to protect the analytical column. - If contamination is suspected, try flushing the column with a strong solvent. - If the column is old or has been used extensively, it may need to be replaced.
Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for Efavirenz, its metabolites, and/or the internal standard shift between injections or batches.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.Action: Ensure that the mobile phase is prepared accurately and consistently for each run. Use high-purity solvents and reagents.
Pump Performance: Issues with the LC pump, such as leaks or faulty check valves, can cause fluctuations in the flow rate.Action: Perform routine maintenance on the LC pump. Check for leaks and ensure the pump is delivering a consistent flow rate.
Column Equilibration: Insufficient equilibration time between runs can lead to retention time drift.Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 10 column volumes.
Temperature Fluctuations: Changes in ambient temperature can affect the column temperature and, consequently, retention times.Action: Use a column oven to maintain a consistent temperature.

Data Presentation

Table 1: Example LC Gradient Programs for Efavirenz and Metabolite Separation
Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)Reference
Method 1
0.0 - 1.598 → 22 → 980.3[2]
1.51 - 3.02980.3[2]
3.1 - 5.09820.3[2]
Method 2
0.0 - 0.575250.6
0.5 - 3.575 → 1525 → 850.6
3.5 - 5.515850.6
5.5 - 5.615 → 10085 → 00.6
5.6 - 7.0100 → 750 → 250.6
7.0 - 7.575250.6
Table 2: Reported Retention Times for Efavirenz and Key Metabolites
CompoundRetention Time (min) - Method ARetention Time (min) - Method BRetention Time (min) - Method C
Efavirenz~2.68.755.94
Efavirenz-¹³C₆~2.6--
8-hydroxyefavirenz-9.33-
7-hydroxyefavirenz---

Note: Retention times are highly dependent on the specific LC system, column, and mobile phase conditions. This table is for illustrative purposes only.

Experimental Protocols

Detailed Methodology: LC-MS/MS Analysis of Efavirenz in Human Plasma

This protocol is a representative example based on published methods.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or quality control, add 150 µL of acetonitrile containing the internal standard (Efavirenz-¹³C₆).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Transfer 70 µL of the supernatant to a clean well plate.

  • Add 70 µL of water to the supernatant.

  • Vortex for 10 minutes and centrifuge at 3500 rpm for 10 minutes.

  • Inject the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Waters Xbridge C18 (50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: See Method 1 in Table 1.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9

    • Efavirenz-¹³C₆: m/z 320.2 → 249.9

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Acetonitrile with Efavirenz-¹³C₆ plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 dilute Dilute with Water supernatant1->dilute vortex2 Vortex dilute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract for Injection centrifuge2->final_extract injection Inject into LC System final_extract->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Mass Spectrometry Detection (ESI-, MRM) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Efavirenz.

Troubleshooting_Workflow start Chromatographic Issue Identified issue_type What is the nature of the issue? start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape separation Poor Separation/ Co-elution issue_type->separation Separation retention_time Inconsistent Retention Times issue_type->retention_time Retention Time check_overload Reduce Injection Volume/Concentration peak_shape->check_overload check_solvent Match Sample Solvent to Initial Mobile Phase check_overload->check_solvent add_buffer Add Buffer to Mobile Phase check_solvent->add_buffer check_column_health Check/Replace Guard/Analytical Column add_buffer->check_column_health peak_shape_resolved Issue Resolved check_column_health->peak_shape_resolved adjust_gradient Flatten Gradient Slope separation->adjust_gradient change_solvent Change Organic Solvent (ACN vs. MeOH) adjust_gradient->change_solvent adjust_temp Optimize Column Temperature change_solvent->adjust_temp change_column Try Different C18 Column adjust_temp->change_column separation_resolved Issue Resolved change_column->separation_resolved check_mobile_phase Verify Mobile Phase Preparation retention_time->check_mobile_phase check_pump Check Pump Performance check_mobile_phase->check_pump ensure_equilibration Ensure Adequate Column Equilibration check_pump->ensure_equilibration retention_time_resolved Issue Resolved ensure_equilibration->retention_time_resolved

Caption: Logical troubleshooting workflow for common LC issues.

References

Technical Support Center: Efavirenz-13C6 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Efavirenz-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this isotopically labeled compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Question: I am experiencing low yields in the coupling reaction between the 13C6-labeled aniline (B41778) derivative and the cyclopropylacetylene (B33242) fragment. What are the possible causes and solutions?

Answer:

Low yields in this key step can be attributed to several factors. Here is a troubleshooting guide to help you optimize your reaction:

Potential CauseRecommended Solution
Incomplete reaction - Increase reaction time and monitor progress by TLC or HPLC. - Cautiously increase the reaction temperature, while monitoring for potential degradation products.[1]
Steric hindrance - Consider using a more reactive activating agent for the coupling reaction.
Base selection - Use a non-nucleophilic, strong base like n-butyllithium or lithium diisopropylamide (LDA) to ensure complete deprotonation of the acetylene.[2] - Ensure the base is fresh and properly titrated.
Moisture or air sensitivity - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). - Use anhydrous solvents.
Side reactions - Ring-opening of the cyclopropyl (B3062369) group can occur under harsh basic or acidic conditions. Maintain careful control of pH and temperature.[2] - The trifluoromethyl group can be sensitive to certain nucleophiles. Avoid strongly nucleophilic conditions where possible.

Question: During the cyclization step to form the benzoxazinone (B8607429) ring, I am observing the formation of significant side products. How can I minimize these?

Answer:

The cyclization step is critical and prone to side reactions if not controlled properly. Here are some common issues and their solutions:

Potential CauseRecommended Solution
Formation of urea (B33335) byproducts - If using a phosgene (B1210022) equivalent like triphosgene (B27547) or CDI, ensure slow addition at low temperatures to control reactivity. - Use high-purity reagents to avoid contaminants that can lead to side reactions.[1]
Reaction with atmospheric CO2 - Perform the reaction under a robust inert atmosphere to prevent the free amine from reacting with carbon dioxide.[1]
Incomplete cyclization - Ensure the use of a sufficient excess of the cyclizing agent (e.g., 1.1-1.5 equivalents). - Increase the reaction time or temperature as needed, while monitoring for degradation.
Degradation of starting material or product - Efavirenz (B1671121) can degrade under strongly acidic or basic conditions. Maintain neutral or mildly basic conditions during workup and purification.[3]
Purification Troubleshooting

Question: I am having difficulty separating this compound from its unlabeled counterpart by column chromatography. What can I do?

Answer:

Separating isotopically labeled compounds from their unlabeled analogs can be challenging due to their nearly identical polarities.

Potential CauseRecommended Solution
Co-elution - Use a high-resolution chromatography system (e.g., HPLC or UHPLC) with a high-efficiency column. - Optimize the mobile phase composition. A shallow gradient or isocratic elution with a fine-tuned solvent mixture may improve separation. - Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).
Recrystallization inefficiency - While challenging, fractional crystallization may be attempted. Use a solvent system where the solubility of Efavirenz is low and control the cooling rate very slowly to encourage selective crystallization. Seeding with pure this compound crystals, if available, can be beneficial.

Question: My final purified this compound shows low isotopic enrichment. What could be the reason?

Answer:

Low isotopic enrichment can stem from issues in the synthetic process or from the starting materials.

Potential CauseRecommended Solution
Contamination with unlabeled starting material - Ensure the isotopic purity of your 13C6-labeled 4-chloroaniline (B138754) is high before starting the synthesis. This can be verified by mass spectrometry or NMR.
Isotopic scrambling - This is less likely with 13C but can occur under certain reaction conditions. Confirm the position of the labels in the final product using 13C-NMR.
Incomplete reaction of labeled material - Drive all reactions to completion to ensure the labeled starting material is fully converted to the product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and efficient approach is to start with commercially available 13C6-labeled 4-chloroaniline. This ensures that the six carbon atoms of the aromatic ring are isotopically labeled.

Q2: What are the key steps in the synthesis of this compound?

A2: The synthesis generally follows the established routes for unlabeled Efavirenz, with the key steps being:

  • Formation of the trifluoroacetyl aniline derivative: The 13C6-4-chloroaniline is acylated with a trifluoroacetylating agent.

  • Coupling with the cyclopropylacetylene side chain: The trifluoroacetyl aniline derivative is coupled with a lithium salt of cyclopropylacetylene to form the key amino alcohol intermediate.

  • Cyclization: The amino alcohol is then cyclized using a carbonylating agent, such as carbonyldiimidazole (CDI) or triphosgene, to form the benzoxazinone ring of this compound.[4][5]

Q3: How can I confirm the isotopic purity of my this compound?

A3: The isotopic purity should be assessed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the ratio of the M+6 peak (this compound) to the M peak (unlabeled Efavirenz).

  • NMR Spectroscopy: 13C-NMR will show characteristic signals for the labeled carbon atoms, confirming their position and enrichment.

Q4: What are the typical yields and purity I can expect for the synthesis of this compound?

A4: While specific yields for the 13C6-labeled synthesis are not widely published, yields for the analogous steps in the synthesis of unlabeled Efavirenz can serve as a benchmark. With optimization, you can aim for the following:

StepReagentsReported Yield (unlabeled)Reported Purity (unlabeled)
CyclizationCarbonyldiimidazole92-98%>99.5% (HPLC)[4]
CyclizationDiphenylcarbonate90-98%>99.7% (HPLC)[5]
CyclizationTriphosgene~74%Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of the Amino Alcohol Intermediate (13C6-labeled)

This protocol is adapted from established methods for Efavirenz synthesis.

Materials:

  • 13C6-4-chloro-2-(trifluoroacetyl)aniline

  • Cyclopropylacetylene

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous hexanes

Procedure:

  • Dissolve cyclopropylacetylene (1.1 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting lithium acetylide solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve 13C6-4-chloro-2-(trifluoroacetyl)aniline (1.0 eq) in anhydrous THF.

  • Add the aniline solution dropwise to the lithium acetylide solution at -78 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Cyclization to this compound

Materials:

  • 13C6-labeled amino alcohol intermediate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 13C6-labeled amino alcohol (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Add CDI (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 55 °C and monitor by TLC or HPLC.[4]

  • Upon completion, cool the reaction mixture and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[4]

Visualizations

Efavirenz_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 13C6_Aniline 13C6-4-Chloroaniline Acylation Trifluoroacetylation 13C6_Aniline->Acylation Trifluoroacetic anhydride Cyclopropylacetylene Cyclopropylacetylene Coupling Coupling Reaction Cyclopropylacetylene->Coupling n-BuLi Acylation->Coupling 13C6-Trifluoroacetyl aniline derivative Cyclization Cyclization Coupling->Cyclization 13C6-Amino alcohol intermediate Efavirenz_13C6 This compound Cyclization->Efavirenz_13C6 CDI or Triphosgene

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Observed Identify_Step Identify Problematic Step (Coupling or Cyclization?) Start->Identify_Step Coupling_Issues Coupling Step Issues Identify_Step->Coupling_Issues Coupling Cyclization_Issues Cyclization Step Issues Identify_Step->Cyclization_Issues Cyclization Incomplete_Reaction_Coup Incomplete Reaction? - Increase time/temp - Check base Coupling_Issues->Incomplete_Reaction_Coup Yes Side_Reactions_Coup Side Reactions? - Check for moisture/air - Milder conditions Coupling_Issues->Side_Reactions_Coup No Incomplete_Reaction_Cyc Incomplete Cyclization? - Increase reagent amount - Increase time/temp Cyclization_Issues->Incomplete_Reaction_Cyc Yes Side_Products_Cyc Side Products? - Use high purity reagents - Inert atmosphere Cyclization_Issues->Side_Products_Cyc No Purification Purification Step Incomplete_Reaction_Coup->Purification Proceed to Purification Side_Reactions_Coup->Purification Incomplete_Reaction_Cyc->Purification Side_Products_Cyc->Purification

Caption: Troubleshooting decision workflow.

References

Impact of isotopic purity of Efavirenz-13C6 on assay accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Efavirenz-13C6 as an internal standard in bioanalytical assays. It is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, with a focus on the impact of its isotopic purity on assay accuracy.

Issue: Inaccurate or Variable Quantification of Efavirenz

One common cause of inaccurate quantification is the isotopic impurity of the this compound internal standard. The presence of unlabeled Efavirenz in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

Quantitative Impact of Isotopic Purity

The following table summarizes the potential impact of the isotopic purity of this compound on the accuracy of the assay. The acceptance criteria are based on general regulatory guidelines for bioanalytical method validation.

Isotopic Purity of this compoundContribution of Unlabeled Efavirenz from Internal Standard to Analyte Signal at LLOQPotential Impact on Assay Accuracy at LLOQRecommendation
> 99.5%< 1%Minimal to negligible impact.Acceptable: Meets typical regulatory expectations.
99.0% - 99.5%1% - 5%Minor impact, but may require assessment.Acceptable with caution: Monitor LLOQ accuracy and precision closely.
98.0% - 99.0%5% - 20%Significant impact, may lead to overestimation of the analyte.Not Recommended: The internal standard may not be suitable for quantitative analysis without corrective measures.[1]
< 98.0%> 20%Unacceptable impact on assay accuracy.Unacceptable: Do not use for quantitative bioanalysis.

Note: The contribution of the unlabeled analyte from the internal standard should ideally be less than 5% of the analyte response at the LLOQ.[1]

Troubleshooting Workflow for Isotopic Purity Issues

If you suspect that the isotopic purity of your this compound is affecting your assay, follow this troubleshooting workflow.

Troubleshooting Workflow for Isotopic Purity Issues start Start: Inaccurate/Variable Efavirenz Quantification check_purity Step 1: Verify Isotopic Purity of this compound Check Certificate of Analysis (CoA). Perform mass spectrometric analysis to confirm purity. start->check_purity assess_crosstalk Step 2: Assess Cross-Talk Analyze a blank sample spiked with only this compound. Monitor the MRM transition of unlabeled Efavirenz. check_purity->assess_crosstalk evaluate_lloq Step 3: Evaluate Contribution at LLOQ Analyze a zero sample (blank + IS). Compare the response at the analyte's m/z to the LLOQ response. assess_crosstalk->evaluate_lloq acceptable Purity Acceptable & Cross-Talk Minimal Continue with validated method. evaluate_lloq->acceptable Contribution < 5% of LLOQ response unacceptable Purity Unacceptable or Significant Cross-Talk Source a new batch of high-purity this compound. Alternatively, apply mathematical correction if validated. evaluate_lloq->unacceptable Contribution ≥ 5% of LLOQ response

Troubleshooting workflow for isotopic purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of isotopic purity for this compound to be used as an internal standard?

A1: While there is no universally mandated specification, regulatory bodies like the FDA and EMA recommend using stable isotope-labeled internal standards of high isotopic purity.[2] Generally, an isotopic purity of >99% is preferred. The critical factor is the contribution of the unlabeled analyte (Efavirenz) from the internal standard to the analyte signal, which should be minimal, especially at the Lower Limit of Quantification (LLOQ). A common acceptance criterion is that the response of the unlabeled analyte in a blank sample containing only the internal standard should be less than 20% of the response of the analyte at the LLOQ, and the contribution to the analyte signal in samples should be less than 5%.[1]

Q2: How can I determine the isotopic purity of my this compound standard?

A2: The isotopic purity can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS). The general procedure involves analyzing a solution of the this compound and measuring the relative intensities of the ion corresponding to this compound and the ion corresponding to unlabeled Efavirenz.

Q3: What is "cross-talk" or "cross-contribution" and how does it affect my assay?

A3: Cross-talk refers to the interference between the analyte and the internal standard signal channels in a mass spectrometer. This can occur in two ways:

  • From Internal Standard to Analyte: The presence of unlabeled Efavirenz in your this compound standard contributes to the signal measured for the analyte. This can lead to an overestimation of the analyte concentration.

  • From Analyte to Internal Standard: The natural isotopic abundance of elements (like 13C) in the unlabeled Efavirenz can contribute to the signal of the this compound. This is generally less of a concern but can become significant at high analyte concentrations.

Significant cross-talk can compromise the accuracy and linearity of the calibration curve.

Q4: Can I still use a batch of this compound with lower than ideal isotopic purity?

A4: Using a lot with lower isotopic purity is not recommended as it can lead to inaccurate results. However, if unavoidable, it may be possible to use mathematical corrections to account for the contribution of the unlabeled analyte from the internal standard. This approach requires thorough validation to demonstrate that it consistently produces accurate results and should be discussed with regulatory authorities if applicable. Sourcing a new, high-purity batch of the internal standard is the preferred solution.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity and Cross-Contribution of this compound

Objective: To determine the isotopic purity of the this compound internal standard and to assess its cross-contribution to the unlabeled Efavirenz signal.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution of this compound at the concentration used in the bioanalytical assay.

    • Prepare a working solution of unlabeled Efavirenz at the LLOQ concentration.

  • LC-MS/MS Analysis:

    • Inject the this compound working solution and acquire full scan mass spectra to observe the isotopic distribution.

    • Analyze a blank matrix sample spiked only with the this compound working solution. Monitor the multiple reaction monitoring (MRM) transitions for both Efavirenz and this compound.

    • Analyze the LLOQ sample (blank matrix spiked with unlabeled Efavirenz at the LLOQ concentration and the this compound working solution).

  • Data Analysis:

    • Isotopic Purity Calculation: In the full scan spectrum of the this compound solution, calculate the percentage of the M+6 peak (this compound) relative to the sum of the M (unlabeled Efavirenz) and M+6 peaks.

    • Cross-Contribution Assessment:

      • In the blank matrix sample spiked only with this compound, measure the peak area at the MRM transition of unlabeled Efavirenz.

      • In the LLOQ sample, measure the peak area at the MRM transition of unlabeled Efavirenz.

      • Calculate the percentage contribution of the internal standard to the LLOQ response using the following formula:

        (Peak Area of unlabeled Efavirenz in IS-only sample / Peak Area of unlabeled Efavirenz in LLOQ sample) * 100

Acceptance Criteria: The cross-contribution should be less than 5% of the LLOQ response.

Experimental Workflow Diagram

Experimental Workflow for Purity Assessment prep_solutions 1. Prepare Solutions Stock and working solutions of Efavirenz and this compound. lcms_analysis 2. LC-MS/MS Analysis Analyze IS-only, LLOQ, and ULOQ samples. prep_solutions->lcms_analysis data_analysis 3. Data Analysis Calculate isotopic purity and cross-contribution. lcms_analysis->data_analysis evaluation 4. Evaluation Compare results against acceptance criteria. data_analysis->evaluation report 5. Report Findings Document the isotopic purity and its impact on the assay. evaluation->report

Workflow for assessing isotopic purity and cross-contribution.

References

Technical Support Center: Enhancing LC-MS/MS Assay Sensitivity with Efavirenz-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for Efavirenz (B1671121) analysis. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols centered around the use of Efavirenz-13C6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard (IS) over other compounds like propranolol (B1214883)?

A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically identical to the analyte (Efavirenz), it co-elutes and experiences nearly identical ionization efficiency and matrix effects. This allows it to accurately compensate for variations during sample preparation and analysis, leading to significantly improved precision, accuracy, and sensitivity.[1][2] For instance, a validated method using this compound achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL, whereas a method with propranolol as the IS reported an LLOQ of 20 ng/mL.[1][3]

Q2: How does this compound specifically improve assay sensitivity?

A2: The primary way this compound improves sensitivity is by correcting for matrix effects.[1] Biological samples (like plasma) contain numerous endogenous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since this compound has the same physicochemical properties as Efavirenz, it is affected by the matrix in the same way. By calculating the peak area ratio of the analyte to the IS, these variations are normalized, allowing for the reliable detection and quantification of Efavirenz at much lower concentrations.[1][2]

Q3: Can I use a different isotopically labeled standard, like Efavirenz-d5?

A3: Yes, other stable isotope-labeled standards like Efavirenz-d5 can also be used and are often employed for similar reasons.[4][5] The key principle is to use an IS that is as structurally and chemically similar to the analyte as possible. Both this compound and Efavirenz-d5 serve this purpose well. The choice between them may depend on commercial availability, cost, or specific mass transitions desired for your assay.

Q4: What are the optimal mass transitions (MRM) for Efavirenz and this compound?

A4: For the highest sensitivity and selectivity, the following Multiple Reaction Monitoring (MRM) transitions in negative ionization mode are recommended:

  • Efavirenz: m/z 314.20 → 243.90[1][3]

  • This compound: m/z 320.20 → 249.90[1][3]

These transitions should be optimized on your specific mass spectrometer for maximum signal intensity.[1][3]

Troubleshooting Guide

Problem 1: Poor Sensitivity / Inability to Reach Low LLOQ (e.g., 1 ng/mL)

Potential Cause Troubleshooting Step
Suboptimal Internal Standard Ensure you are using a stable isotope-labeled internal standard like this compound. Structural analogs (e.g., propranolol) cannot adequately compensate for matrix effects at low concentrations.[1]
Inefficient Sample Preparation The protein precipitation method is proven effective.[1][3] Ensure complete protein crashing by vortexing thoroughly and centrifuging at a sufficient speed (e.g., 3500 rpm for 10 minutes).[1] Inconsistent recovery can impact sensitivity.
Matrix Effects Even with a SIL-IS, severe matrix effects can be problematic. Dilute the supernatant post-precipitation (e.g., 1:1 with water) to reduce the concentration of interfering matrix components before injection.[1]
Incorrect MS/MS Parameters Infuse a standard solution of Efavirenz directly into the mass spectrometer to optimize ionization and fragmentation parameters (e.g., collision energy, declustering potential). Confirm you are using the most intense and specific MRM transitions.[1][3]
Chromatographic Issues Poor peak shape or significant peak tailing can reduce the signal-to-noise ratio. Ensure the mobile phase composition is correct (e.g., 0.1% formic acid in water and acetonitrile) and the analytical column is in good condition.[1]

Problem 2: High Variability in Results (Poor Precision)

Potential Cause Troubleshooting Step
Inaccurate Pipetting This is critical when working with small sample volumes (e.g., 50 µL).[1] Calibrate your pipettes regularly. When adding the internal standard, ensure it is added consistently to every sample, standard, and quality control (QC).
Incomplete Vortexing/Mixing Ensure all samples are vortexed for a consistent duration (e.g., 10 minutes) after adding the precipitation solvent and IS to guarantee uniform extraction and reaction.[1]
Sample Evaporation If using a 96-well plate, keep it covered whenever possible, especially in the autosampler, to prevent solvent evaporation which can concentrate the sample and lead to inaccurate results.
IS Stock Degradation Verify the stability of your this compound stock solution. Prepare fresh stock solutions periodically and store them at the recommended temperature (e.g., -20°C).[1]

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS assay using this compound for the quantification of Efavirenz in human plasma.[1][3]

ParameterResult
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Linearity Range 1.0 – 2,500 ng/mL (r > 0.99)
Sample Volume 50 µL
Inter-day Precision (%CV) 3.03% – 12.3%
Intra-day Precision (%CV) 2.41% – 9.24%
Inter-day Accuracy 95.2% – 108%
Intra-day Accuracy 100% – 112%
Mean Extraction Recovery (Efavirenz) 93.5% – 107%
Mean Extraction Recovery (IS) 88.6%

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of Efavirenz from human plasma samples.[1]

  • Aliquot Sample: Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 96-well plate.

  • Add IS & Precipitate: Add 150 µL of the this compound internal standard solution (prepared in acetonitrile (B52724) at 10 ng/mL).

  • Vortex: Mix the plate on a plate mixer at 500 rpm for 10 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the plate at 3500 rpm for 10 minutes to pellet the precipitated proteins.

  • Dilute Supernatant: Transfer 70 µL of the resulting supernatant to a new 96-well plate and add 70 µL of milli-Q water.

  • Final Mix & Centrifuge: Vortex the diluted supernatant at 500 rpm for 10 minutes, followed by a final centrifugation at 3500 rpm for 10 minutes.

  • Injection: The sample is ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are the validated chromatographic and mass spectrometric conditions.[1][3]

  • HPLC System: Shimadzu HPLC system or equivalent.[1]

  • Analytical Column: Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][3]

  • Flow Rate: 0.3 mL/min.[1][3]

  • Injection Volume: 10 µL.[1]

  • Total Run Time: 5 minutes.[1][3]

  • Gradient Program:

    • 0.0–1.5 min: 98% A to 2% A

    • 1.51–3.00 min: 2% A

    • 3.1–5.0 min: 98% A (Re-equilibration)

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Ion Electrospray (ESI-).[1][3]

  • MRM Transitions:

    • Efavirenz: m/z 314.20 → 243.90[1][3]

    • This compound: m/z 320.20 → 249.90[1][3]

Visualizations

G cluster_prep Sample Preparation Workflow plasma 1. 50 µL Plasma Sample add_is 2. Add 150 µL Acetonitrile with this compound (IS) plasma->add_is vortex1 3. Vortex (10 min) add_is->vortex1 centrifuge1 4. Centrifuge (10 min) vortex1->centrifuge1 supernatant 5. Transfer 70 µL Supernatant centrifuge1->supernatant dilute 6. Add 70 µL Water supernatant->dilute vortex2 7. Vortex (10 min) dilute->vortex2 centrifuge2 8. Centrifuge (10 min) vortex2->centrifuge2 inject 9. Inject into LC-MS/MS centrifuge2->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

G cluster_logic Benefit of Using this compound analyte Efavirenz (Analyte) matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix is This compound (IS) is->matrix detector MS Detector Response matrix->detector ratio Calculate Peak Area Ratio (Analyte / IS) detector->ratio result Accurate Quantification ratio->result

Caption: How this compound corrects for matrix effects to ensure accuracy.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Efavirenz Using an Isotope-Labeled Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a bioanalytical method for the quantification of Efavirenz (B1671121) in human plasma using a stable isotope-labeled internal standard, Efavirenz-13C6, validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance.[1][2][3] The performance of this method is compared with alternative methods that utilize different internal standards or analytical techniques. All experimental data is presented in structured tables for clear comparison, and detailed experimental protocols are provided.

Methodology Comparison

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery and matrix effects.

This guide compares an LC-MS/MS method utilizing this compound with two alternative HPLC-UV methods that employ non-isotopic internal standards, namely Methyl Prednisolone and Tenofovir Disoproxil Fumarate.[4][5]

Quantitative Data Summary

The following tables summarize the key validation parameters for the different bioanalytical methods for Efavirenz.

Table 1: Comparison of Chromatographic and Detection Methods

ParameterLC-MS/MS with this compoundRP-HPLC with Methyl Prednisolone[4]RP-HPLC with Tenofovir Disoproxil Fumarate[5]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Internal Standard This compoundMethyl PrednisoloneTenofovir Disoproxil Fumarate
Detection Mass Spectrometry (Negative Ionization Mode)UV-Visible Detector at 247 nmUV-Visible Detector at 260 nm
Column Reverse-phase C18SHISEIDO C18 (250 x 4.6 mm, 5µ)Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 μm)
Mobile Phase 1mM Ammonium Acetate in Water/Acetonitrile (Gradient)Acetonitrile and 20 mM Phosphate Buffer pH-3 (30:70 v/v)Phosphate Buffer pH 3.5 and Acetonitrile (Gradient)
Flow Rate 400 µL/min1 ml/min1.5 mL/min
Retention Time (Efavirenz) Not explicitly stated, but representative chromatograms available5.7 min5.941 min
Retention Time (IS) Co-eluting with Efavirenz3.7 min4.356 min

Table 2: Comparison of Validation Parameters

Validation ParameterLC-MS/MS with this compoundRP-HPLC with Methyl Prednisolone[4]RP-HPLC with Tenofovir Disoproxil Fumarate[5]
Linearity Range 25–10,000 ng/mL0.43 – 8.60 µg/ml (430 - 8600 ng/mL)1–300 μg/mL (1000 - 300,000 ng/mL)
Correlation Coefficient (r²) Not explicitly stated, but method was validated0.9950.999
Lower Limit of Quantification (LLOQ) 25 ng/mL346 ng/ml0.1 μg/mL (100 ng/mL)
Precision (%RSD) < 15% (implied by adherence to guidelines)< 2% for intraday and interdayNot explicitly stated as %RSD, but method was found to be precise
Accuracy (% Recovery) Within 85-115% (implied by adherence to guidelines)98-102%Assessed at three concentration levels, specific values not provided
Selectivity/Specificity No interfering peaks observedSpecific in the presence of different anticoagulants and matricesNo interference peaks were observed

Experimental Protocols

The validation of a bioanalytical method is a critical process to ensure the reliability of the data. The following are detailed methodologies for key validation experiments based on FDA guidelines.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze blank plasma spiked with the internal standard.

    • The response of interfering peaks at the retention time of the analyte should not be more than 20% of the response of the LLOQ. The response of interfering peaks at the retention time of the internal standard should not be more than 5% of the response of the internal standard.

Linearity and Range
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Efavirenz.

    • The concentration range should cover the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Precision and Accuracy
  • Objective: To determine the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.

    • Intra-day Precision and Accuracy: Analyze at least five replicates of each QC level on the same day.

    • Inter-day Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.

    • The precision, expressed as the relative standard deviation (%RSD), should be ≤ 15% (≤ 20% at the LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% at the LLOQ).

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature for a period equal to or longer than the duration of the study.

    • Stock Solution Stability: Evaluate the stability of the stock solutions of the analyte and internal standard at their storage temperature.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for Bioanalytical Method Validation

G cluster_0 Method Development cluster_1 Validation Experiments cluster_2 Data Analysis & Reporting A Sample Preparation (e.g., Protein Precipitation, SPE) B Chromatographic Separation (LC Column, Mobile Phase) A->B C Mass Spectrometric Detection (Ionization, Transitions) B->C D Selectivity & Specificity C->D E Linearity & Range C->E F Precision & Accuracy (Intra- & Inter-day) C->F G Stability (Freeze-Thaw, Short- & Long-Term) C->G H Matrix Effect & Recovery C->H I Calculate Validation Parameters (%RSD, %Accuracy, r²) D->I E->I F->I G->I H->I J Compare Against FDA Acceptance Criteria I->J K Generate Validation Report J->K

Caption: Experimental workflow for bioanalytical method validation.

Logical Relationship of FDA Bioanalytical Method Validation Parameters

G cluster_core Core Validation Parameters cluster_additional Additional Parameters Bioanalytical Method Bioanalytical Method Accuracy Accuracy Bioanalytical Method->Accuracy Precision Precision Bioanalytical Method->Precision Selectivity Selectivity Bioanalytical Method->Selectivity Linearity Linearity Bioanalytical Method->Linearity Stability Stability Bioanalytical Method->Stability Recovery Recovery Accuracy->Recovery Matrix Effect Matrix Effect Selectivity->Matrix Effect Dilution Integrity Dilution Integrity Linearity->Dilution Integrity

Caption: Key parameters for bioanalytical method validation as per FDA guidelines.

Conclusion

The validation of a bioanalytical method is paramount for ensuring the integrity of pharmacokinetic and other clinical study data. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers superior performance in terms of selectivity and robustness against matrix effects compared to methods employing non-isotopic internal standards with UV detection. While HPLC-UV methods can be validated to meet regulatory requirements, the inherent advantages of the SIL-IS approach make it the preferred choice for achieving the highest level of data quality and reliability in bioanalytical studies. This guide provides the necessary framework for researchers to understand, implement, and compare bioanalytical methods for Efavirenz in line with FDA expectations.

References

A Comparative Analysis of Efavirenz-13C6 and Deuterated Efavirenz as Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. For the antiretroviral drug Efavirenz, a cornerstone of HIV-1 treatment, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. The accuracy and reliability of LC-MS assays hinge on the use of an appropriate internal standard (IS). Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard, as they exhibit nearly identical physicochemical properties to the analyte, ensuring they effectively compensate for variability during sample processing and analysis.[1]

This guide provides a comprehensive comparison of two commonly used SIL-ISs for Efavirenz: Efavirenz-13C6 and deuterated Efavirenz (typically Efavirenz-d5). This objective analysis, supported by experimental data from published literature, will assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their bioanalytical needs.

Key Performance Characteristics: A Head-to-Head Comparison

The ideal internal standard should co-elute with the analyte, exhibit no isotopic effects, and be free of the unlabeled analyte. While both 13C-labeled and deuterated standards are effective, they possess distinct characteristics that can influence assay performance.

Chromatographic Co-elution: One of the most significant differences lies in their chromatographic behavior. This compound, due to the minimal difference in physicochemical properties imparted by the heavier carbon isotopes, exhibits perfect co-elution with the unlabeled Efavirenz.[1] Deuterated standards, however, can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte. This phenomenon, known as the "isotope effect," is a result of the C-²H bond being slightly stronger and less polar than the C-¹H bond. This separation can potentially lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.

Isotopic Stability and Purity: Both this compound and deuterated Efavirenz are designed with labels on stable positions. 13C atoms are integrated into the carbon backbone and are not susceptible to exchange. For deuterated Efavirenz, the deuterium (B1214612) atoms are placed on non-exchangeable positions, minimizing the risk of back-exchange with hydrogen atoms from the sample matrix or solvent. Commercially available this compound typically has an isotopic incorporation of over 99%.[2] Similarly, Efavirenz-d5 is available with a purity of ≥99% for deuterated forms (d1-d5).[3]

Quantitative Performance Data

The following tables summarize the performance data from validated LC-MS/MS methods using either this compound or deuterated Efavirenz as the internal standard. It is important to note that these data are from separate studies and experimental conditions may vary.

Table 1: Performance Data for Efavirenz Quantification using this compound as an Internal Standard in Human Plasma

ParameterPerformance
Linearity Range 1.0 - 2,500 ng/mL
Correlation Coefficient (r) >0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (% CV) 2.41 - 9.24%
Inter-day Precision (% CV) 3.03 - 12.3%
Intra-day Accuracy (% Bias) 100 - 112%
Inter-day Accuracy (% Bias) 95.2 - 108%
Recovery High extraction efficiency reported
Matrix Effect Compensated by the internal standard
Retention Time vs. Efavirenz Co-elution (approx. 2.6 min)

Data extracted from a validated LC-MS/MS method for the quantification of Efavirenz in human plasma.[1]

Table 2: Performance Data for Efavirenz Quantification using Deuterated Efavirenz (Efavirenz-d5) as an Internal Standard in Hair

ParameterPerformance
Linearity Range 0.625 - 40 ng/mg
Correlation Coefficient (r) Not explicitly stated, but method was validated
Lower Limit of Quantification (LLOQ) 0.625 ng/mg
Intra-day Precision (% CV) < 7%
Inter-day Precision (% CV) < 7%
Accuracy (% Bias) 97 - 110%
Recovery (Extraction Efficiency) 83%
Matrix Effect Not explicitly stated
Retention Time vs. Efavirenz Not explicitly stated, potential for slight shift

Data extracted from a validated LC-MS/MS method for the quantification of Efavirenz in hair. Note the different matrix and concentration units.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for bioanalytical methods using each internal standard.

Experimental Protocol for Efavirenz Quantification using this compound IS in Human Plasma

  • Sample Preparation:

    • To 50 µL of human plasma, add the this compound internal standard solution.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Dilute the supernatant with water before injection.[1]

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: m/z 314.2 → 243.9

      • This compound: m/z 320.2 → 249.9[1]

Experimental Protocol for Efavirenz Quantification using Efavirenz-d5 IS in Hair

  • Sample Preparation:

    • Wash and dry 0.2 mg of hair.

    • Add the Efavirenz-d5 internal standard solution.

    • Perform simultaneous pulverization and extraction with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Liquid Chromatography:

    • Column: Agilent Poroshell C18 column.

    • Mobile Phase: Isocratic elution with a suitable mobile phase.

    • Flow Rate: Not specified.

    • Total Run Time: 3 minutes.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific m/z transitions for Efavirenz and Efavirenz-d5 would be selected based on precursor and product ions in positive mode.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Efavirenz using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Hair) Add_IS Add Internal Standard (this compound or Deuterated Efavirenz) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Efavirenz quantification.

Conclusion and Recommendations

Both this compound and deuterated Efavirenz are suitable for use as internal standards in the quantitative bioanalysis of Efavirenz. The choice between them may depend on several factors, including cost, availability, and the specific requirements of the analytical method.

  • This compound is the superior choice when perfect chromatographic co-elution is critical, as it minimizes the risk of differential matrix effects and ensures the most accurate compensation for analytical variability. It is the recommended internal standard for developing highly robust and reliable assays, particularly for regulatory submissions.

  • Deuterated Efavirenz is a cost-effective alternative that can provide excellent results. However, it is crucial to carefully evaluate the potential for chromatographic separation from the unlabeled analyte during method development and validation. If a chromatographic shift is observed, its impact on the accuracy and precision of the assay must be thoroughly assessed.

Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its suitability for the intended application, in accordance with regulatory guidelines.

References

A Comparative Guide to the Cross-Validation of an LC-MS/MS Method for Efavirenz Analysis Using Efavirenz-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Efavirenz (B1671121), with a focus on the use of its stable isotope-labeled internal standard, Efavirenz-¹³C₆. While a formal cross-laboratory validation study was not found in the public literature, this document synthesizes data from multiple independent laboratory validations to serve as a benchmark for researchers, scientists, and drug development professionals. The consistency of performance across these studies underscores the robustness and transferability of the methodology for therapeutic drug monitoring and pharmacokinetic studies.

Experimental Protocols

The methodologies presented here are a synthesis of protocols described in various validated studies. Key aspects of the analytical procedures are detailed below.

Sample Preparation: A common approach for plasma samples involves protein precipitation. In one method, 100 µL of plasma is mixed with an internal standard solution, followed by the addition of a precipitating agent like acetonitrile (B52724). After vortexing and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. For other matrices like dried blood spots (DBS), a liquid-liquid extraction with a solvent mixture such as ethyl acetate (B1210297)/n-hexane is employed after the addition of the internal standard[1]. For cervicovaginal swabs, a saturation and extraction process is utilized[2][3].

Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column.[3][4] A gradient elution is often used with a mobile phase consisting of an aqueous component (e.g., 1mM ammonium (B1175870) acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][4] The total run time is generally short, often around 3 to 5 minutes, allowing for high-throughput analysis.[1][4][5]

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative or positive electrospray ionization (ESI) mode is commonly used for detection.[3][4] Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Efavirenz and its ¹³C₆-labeled internal standard.[4] Optimized mass spectrometer parameters include ion spray voltage, source temperature, and collision gas pressure.[5]

Quantitative Data Comparison

The performance of the LC-MS/MS method for Efavirenz quantification has been validated in several laboratories. The following tables summarize the key validation parameters from different studies, demonstrating the method's reliability.

Table 1: Linearity and Sensitivity of Efavirenz Quantification

Study/MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Human Plasma[4]1.0–2,5001.0> 0.99
Human Plasma[6]1,000–300,0001000.999
Dried Blood Spots[1]25–5,00025Not Specified
Cervicovaginal Swabs[2][3]25–10,00025Not Specified
Hair[5]0.625–40 (ng/mg)0.625 (ng/mg)Not Specified

Table 2: Accuracy and Precision of Efavirenz Quantification

Study/MatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Human Plasma[4]LLOQ9.2412.3112 / 108
Low QC6.429.18111 / 108
Med QC2.41 - 4.183.03 - 5.54100 - 105 / 95.2 - 101
High QC3.114.62101 / 97.5
Dried Blood Spots[1]Not Specified6.7 - 8.76.7 - 8.7100.3 - 104.2
Cervicovaginal Swabs[2]Not Specified7.69 - 14.97.69 - 14.999.1 - 105.3

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation and cross-laboratory comparison of the LC-MS/MS method for Efavirenz.

LC_MSMS_Cross_Validation_Workflow cluster_lab1 Laboratory A cluster_lab2 Laboratory B A_Prep Sample Preparation (Plasma, DBS, etc.) A_LCMS LC-MS/MS Analysis A_Prep->A_LCMS A_Val Method Validation (Accuracy, Precision, Linearity) A_LCMS->A_Val Compare Data Comparison & Analysis A_Val->Compare B_Prep Sample Preparation (Plasma, DBS, etc.) B_LCMS LC-MS/MS Analysis B_Prep->B_LCMS B_Val Method Validation (Accuracy, Precision, Linearity) B_LCMS->B_Val B_Val->Compare Report Publish Comparison Guide Compare->Report

Caption: Workflow for inter-laboratory comparison of a validated LC-MS/MS method.

Conclusion

The presented data from multiple independent studies collectively demonstrate that the LC-MS/MS method for Efavirenz quantification using Efavirenz-¹³C₆ as an internal standard is robust, sensitive, and reliable across various biological matrices. The consistent performance in terms of linearity, accuracy, and precision across different laboratories, as synthesized in this guide, provides a strong basis for its application in clinical and research settings. This comparative analysis serves as a valuable resource for laboratories aiming to implement and validate this method for therapeutic drug monitoring and pharmacokinetic analysis of Efavirenz.

References

A Researcher's Guide to Efavirenz-13C6: Certificate of Analysis and Reference Standard Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the analysis of the antiretroviral drug Efavirenz, the selection of a suitable internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comparative overview of the Certificate of Analysis (CoA) and reference standard requirements for Efavirenz-13C6, a commonly used stable isotope-labeled internal standard. We also explore an alternative, Efavirenz-d5, and present a detailed experimental protocol for their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Comparison of Efavirenz Stable Isotope-Labeled Internal Standards

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte. For Efavirenz, both Carbon-13 (¹³C) and Deuterium (D) labeled standards are commercially available. The choice between them often depends on factors like cost, availability, and the specific requirements of the analytical method. A thorough evaluation of the Certificate of Analysis is crucial to ensure the quality and suitability of the reference standard.

Below is a summary of typical specifications for this compound and a common alternative, Efavirenz-d5, based on commercially available information. It is important to note that exact specifications can vary between suppliers and individual lots.

ParameterThis compoundEfavirenz-d5Importance for Researchers
Chemical Purity (HPLC) >98%[1]Not explicitly stated, but generally expected to be highHigh chemical purity ensures that the standard is free from other compounds that could interfere with the analysis or contribute to inaccurate quantification.
Isotopic Purity >99% Isotope Incorporation[1]≥99% deuterated forms (d₁-d₅)[2]High isotopic purity is critical to minimize signal overlap with the unlabeled analyte, ensuring accurate measurement of the analyte-to-internal standard ratio.
Unlabeled Efavirenz Not explicitly stated, but should be minimalNot explicitly stated, but should be minimalThe presence of unlabeled Efavirenz in the internal standard can lead to an overestimation of the analyte concentration, particularly at low levels.
Other Impurities To be specified on lot-specific CoATo be specified on lot-specific CoAKnowledge of any other impurities is necessary to assess potential interferences with the analytical method.
Mass Difference +6 Da+5 DaA sufficient mass difference (typically ≥3 Da) is required to prevent isotopic crosstalk and ensure distinct detection of the analyte and internal standard.

Experimental Protocol: Quantification of Efavirenz in Human Plasma using LC-MS/MS

This section details a validated method for the quantification of Efavirenz in human plasma utilizing this compound as an internal standard. This protocol is adapted from a published study and serves as a comprehensive guide for researchers.[3]

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 100 µL of acetonitrile (B52724) containing the internal standard, this compound.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and dilute 1:1 with water.

  • Inject the final solution into the LC-MS/MS system.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program: A gradient program should be optimized to ensure good separation of Efavirenz from other plasma components.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Efavirenz: m/z 314.2 → 243.9

    • This compound (Internal Standard): m/z 320.2 → 249.9[3]

  • Collision Gas: Argon.

  • Other parameters (e.g., collision energy, declustering potential) should be optimized for the specific instrument used.

Calibration and Quality Control
  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Efavirenz into blank plasma.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Efavirenz to this compound against the concentration of Efavirenz.

  • Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Decision Making

The following diagrams illustrate the key workflows in selecting and utilizing an this compound reference standard.

Workflow for Reference Standard Selection A Define Analytical Needs (e.g., LC-MS/MS) B Identify Potential Suppliers A->B C Request Certificate of Analysis (CoA) B->C D Evaluate CoA Specifications C->D E Acceptable? D->E F Procure Reference Standard E->F Yes I Reject and Evaluate Alternative Supplier E->I No G Perform In-house Verification F->G H Qualify for Use in Assays G->H I->B

Caption: A flowchart outlining the process of selecting a suitable this compound reference standard.

Experimental Workflow for Efavirenz Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Acetonitrile with This compound (IS) A->B C Protein Precipitation (Vortex & Centrifuge) B->C D Supernatant Dilution C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM Mode) F->G H Peak Integration G->H I Calculate Peak Area Ratio (Analyte/IS) H->I J Quantification using Calibration Curve I->J

Caption: A step-by-step workflow for the quantification of Efavirenz in plasma samples.

Conclusion

The selection of a high-quality, well-characterized internal standard is a critical step in the development of robust and reliable bioanalytical methods. This compound serves as an excellent internal standard for the quantification of Efavirenz due to its chemical identity and distinct mass. While Efavirenz-d5 presents a viable alternative, the stability of the isotopic label should be carefully considered, as deuterium-hydrogen exchange can sometimes occur. Researchers should always meticulously review the Certificate of Analysis from the supplier to ensure the suitability of the reference standard for their specific application. The provided experimental protocol offers a validated starting point for the development of a sensitive and accurate LC-MS/MS method for Efavirenz quantification in a research setting.

References

Comparative Analysis of Efavirenz and Efavirenz-13C6 Recovery Across Diverse Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of common extraction techniques for the antiretroviral drug Efavirenz (B1671121) and its isotopically labeled internal standard, Efavirenz-13C6, from human plasma. The selection of an appropriate extraction method is critical for the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding sample preparation for Efavirenz analysis.

Data Presentation: Quantitative Recovery of Efavirenz

The table below summarizes the reported recovery percentages for Efavirenz using different extraction methods based on data from several studies. It is important to note that variations in experimental conditions, such as the specific reagents and protocols used, can influence recovery rates.

Extraction MethodAnalyteMean Recovery (%)Reference
Protein Precipitation (PPT)Efavirenz & this compoundNot explicitly stated, but the method demonstrated high sensitivity and reproducibility.[1]
Liquid-Liquid Extraction (LLE)Efavirenz> 89%[2]
Solid-Phase Extraction (SPE)Efavirenz> 88%[3]

Experimental Protocols

Detailed methodologies for each of the cited extraction techniques are provided below to enable replication and adaptation for specific laboratory needs.

Protein Precipitation (PPT)

This method, adapted from a highly sensitive LC-MS/MS assay, is rapid and straightforward, making it suitable for high-throughput analysis.[1]

  • Sample Preparation: To 50 µL of human plasma, add the internal standard solution (this compound).

  • Precipitation: Add a protein precipitating agent (e.g., acetonitrile).

  • Vortexing: Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with water prior to injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

This LLE protocol is effective for achieving high recovery of Efavirenz from plasma samples.[2]

  • Sample Preparation: To a 0.5 mL plasma sample, add an appropriate internal standard.

  • Extraction: Add 5 mL of a hexane-methylene chloride (65/35, v/v) extraction solvent.

  • Mixing: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge at 2500 rpm for 10 minutes to separate the organic and aqueous layers.

  • Freezing: Freeze the aqueous layer in a dry ice/acetone bath.

  • Supernatant Transfer: Decant the organic supernatant into a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

This SPE method provides high recovery and is suitable for the simultaneous analysis of Efavirenz and other protease inhibitors.[3]

  • Sample Pre-treatment: Inactivate virus in 600 µL of plasma by heating at 60°C for 60 minutes. Add an internal standard (e.g., clozapine).

  • Dilution: Dilute the plasma 1:1 with phosphate (B84403) buffer (pH 7).

  • Cartridge Conditioning: Condition a C18 SPE cartridge.

  • Sample Loading: Load the diluted plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 500 µL of 0.1% H3PO4 neutralized to pH 7 to remove matrix components.

  • Elution: Elute Efavirenz and other analytes with 3 x 500 µL of methanol (B129727).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of 50% methanol for HPLC analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

cluster_PPT Protein Precipitation Workflow PPT_Start Plasma Sample PPT_IS Add Internal Standard PPT_Start->PPT_IS PPT_Precip Add Precipitating Agent PPT_IS->PPT_Precip PPT_Vortex Vortex PPT_Precip->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_Dilute Dilute PPT_Supernatant->PPT_Dilute PPT_Analysis LC-MS/MS Analysis PPT_Dilute->PPT_Analysis

Figure 1: Protein Precipitation Workflow

cluster_LLE Liquid-Liquid Extraction Workflow LLE_Start Plasma Sample LLE_IS Add Internal Standard LLE_Start->LLE_IS LLE_Solvent Add Extraction Solvent LLE_IS->LLE_Solvent LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Separate Separate Organic Layer LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate to Dryness LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_Analysis HPLC Analysis LLE_Reconstitute->LLE_Analysis

Figure 2: Liquid-Liquid Extraction Workflow

cluster_SPE Solid-Phase Extraction Workflow SPE_Start Plasma Sample SPE_Pretreat Pre-treat Sample SPE_Start->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate to Dryness SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_Analysis HPLC Analysis SPE_Reconstitute->SPE_Analysis

Figure 3: Solid-Phase Extraction Workflow

References

Assessing the Impact of Efavirenz Metabolites on Quantification with Efavirenz-13C6: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical quantification of the antiretroviral drug Efavirenz (B1671121) (EFV) in the presence and absence of its major metabolites when using the stable isotope-labeled internal standard, Efavirenz-13C6. The information presented is collated from various bioanalytical method validation studies and is intended to assist researchers in developing and validating robust quantification assays for Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of Efavirenz is often employed to optimize dosage, minimize toxicity, and manage drug-drug interactions. Accurate quantification of Efavirenz in biological matrices is therefore critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, frequently utilizing a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision.

Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to several hydroxylated metabolites. The major metabolites include 8-hydroxyefavirenz (B1664214) (8-OH-EFV), 7-hydroxyefavirenz (B1416612) (7-OH-EFV), and 8,14-dihydroxyefavirenz.[1][2] These metabolites can be present in significant concentrations in patient samples and have the potential to interfere with the accurate quantification of the parent drug. This guide assesses this potential impact through the examination of published experimental data and methodologies.

Potential for Interference: A Comparative Analysis

The primary concern regarding the impact of Efavirenz metabolites on quantification using this compound is the potential for isobaric interference. This can occur if a metabolite or its fragment ion has the same mass-to-charge ratio (m/z) as Efavirenz or its internal standard, potentially leading to inaccurate measurements.

Key Considerations:

  • Chromatographic Separation: The most effective way to mitigate interference from metabolites is to achieve baseline chromatographic separation of Efavirenz from its metabolites. A well-optimized liquid chromatography method will ensure that even if there were any potential for isobaric overlap in the mass spectrometer, the different retention times of the compounds would prevent analytical interference.

  • Mass Spectrometry Specificity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides a high degree of specificity. By selecting unique precursor-to-product ion transitions for both Efavirenz and this compound, the likelihood of interference from metabolites is significantly reduced.

While direct comparative studies quantifying Efavirenz with and without spiked metabolites at high concentrations are not abundant in the public domain, the validation data from numerous published LC-MS/MS methods provide strong evidence for the lack of significant interference. These validation studies routinely include selectivity and specificity experiments where blank biological matrices are spiked with known Efavirenz metabolites to assess any potential cross-talk with the analyte and internal standard signals. The successful validation of these methods, demonstrating accuracy and precision within acceptable limits (typically ±15% of the nominal concentration), indirectly confirms that the metabolites do not significantly impact the quantification of Efavirenz when using a stable isotope-labeled internal standard like this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters from published LC-MS/MS methods for Efavirenz quantification. These data demonstrate the robustness of the methods in the presence of biological matrix components, which would include endogenous levels of metabolites in patient samples.

Table 1: Typical LC-MS/MS Method Parameters for Efavirenz Quantification

ParameterTypical Value/Range
Internal StandardThis compound
Linearity Range1 - 5000 ng/mL
Accuracy95.2% - 108%[3]
Precision (Intra-day & Inter-day)< 15% RSD
Recovery> 85%
Matrix EffectMinimal to none reported

Table 2: Mass Spectrometric Transitions for Efavirenz and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Efavirenz314.0244.0
This compound320.1250.0

Note: The exact m/z values may vary slightly depending on the instrument and ionization mode.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Efavirenz in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices from published literature.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Efavirenz.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: As specified in Table 2.

    • This compound: As specified in Table 2.

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Visualizations

Efavirenz Metabolic Pathway

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (8-OH-EFV) Efavirenz->Metabolite1 CYP2B6 (major) Metabolite2 7-hydroxyefavirenz (7-OH-EFV) Efavirenz->Metabolite2 CYP2A6 Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Glucuronides Glucuronide Conjugates Metabolite1->Glucuronides Metabolite2->Glucuronides Metabolite3->Glucuronides

Caption: Major metabolic pathways of Efavirenz.

Experimental Workflow for Efavirenz Quantification

Efavirenz_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Workflow for Efavirenz quantification in plasma.

Logical Relationship: Interference Assessment

Interference_Assessment Metabolites Efavirenz Metabolites - 8-OH-EFV - 7-OH-EFV - 8,14-diOH-EFV Potential_Interference Potential for Isobaric Interference Metabolites->Potential_Interference Mitigation Mitigation Strategies - Chromatographic Separation - Specific MRM Transitions Potential_Interference->Mitigation Result Accurate Quantification of Efavirenz Mitigation->Result

Caption: Mitigation of metabolite interference in Efavirenz assays.

Conclusion

Based on the available evidence from validated bioanalytical methods, the impact of Efavirenz metabolites on the quantification of the parent drug using this compound as an internal standard is negligible when employing a well-developed and validated LC-MS/MS method. The combination of chromatographic separation and the specificity of tandem mass spectrometry effectively mitigates the potential for isobaric interference. Researchers can be confident in the accuracy of Efavirenz quantification with this approach, provided that proper method validation, including selectivity assessments in the presence of known metabolites, is performed according to regulatory guidelines.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。